4-(4-Nitrobenzyl)morpholine

Beschreibung

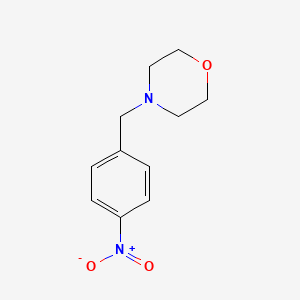

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTGXGBOYZAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354811 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-46-3 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 4 Nitrobenzyl Morpholine

Established Synthetic Routes to 4-(4-Nitrobenzyl)morpholine

The preparation of N-aryl morpholines, including the closely related precursor 4-(4-nitrophenyl)morpholine (B78992), is well-documented, employing various strategies from classical condensation reactions to modern metal-free approaches.

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for synthesizing 4-(4-nitrophenyl)morpholine. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring for nucleophilic attack by morpholine (B109124). youtube.commasterorganicchemistry.com The mechanism typically involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.com

A common and economically efficient process for preparing 4-(4-nitrophenyl)morpholine is the direct condensation of a p-halonitrobenzene with morpholine. acs.orggoogle.com Various halogenated nitrobenzenes, including 4-fluoronitrobenzene, 4-chloronitrobenzene, and 4-bromonitrobenzene, are suitable substrates for this reaction. acs.orgmdpi.com

The reaction between 4-fluoronitrobenzene and morpholine, for instance, can be carried out in acetonitrile (B52724) in the presence of a base like triethylamine, heated to 85°C for 12 hours, yielding the product in high purity. mdpi.com Similarly, the condensation of 4-chloronitrobenzene with morpholine can be performed under neat conditions (without a solvent) to achieve excellent yields. acs.org The reaction conditions can be varied, with other solvents such as 1-butanol (B46404) also being effective. mdpi.com

| Halonitrobenzene | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine (B91149), Triethylamine, Acetonitrile, 85°C, 12h | 95% (for thiomorpholine analog) | mdpi.com |

| 4-Chloronitrobenzene | Morpholine, Neat conditions | Excellent | acs.org |

| 4-Chloronitrobenzene | Thiomorpholine, 1-Butanol, Heat | Not specified | mdpi.com |

While transition-metal catalysis is a powerful tool for C-N bond formation, there is growing interest in developing metal-free alternatives to improve sustainability and reduce costs. nih.govresearchgate.net For the N-arylation of morpholine, metal-free strategies offer a viable pathway. nih.gov One such approach involves the use of hypervalent iodine reagents. For example, the N-arylation of thiomorpholine (a sulfur analog of morpholine) has been demonstrated using (4-nitrophenyl)(phenyl)iodonium triflate, proceeding under mild and metal-free conditions. mdpi.com These methods are part of a broader trend in organic synthesis moving towards more environmentally benign catalytic systems. researchgate.netfiu.edu

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for screening purposes, particularly in drug discovery. The robust nature of the nucleophilic aromatic substitution reaction makes it well-suited for combinatorial synthesis. By varying the amine component (using different morpholine derivatives) and the aryl halide, a diverse array of N-aryl morpholine derivatives can be efficiently produced. mdpi.com This approach has been noted as suitable for the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) and its derivatives, highlighting its potential applicability for creating libraries of related morpholine-containing compounds. mdpi.com

Recent advancements in synthetic methodology have focused on developing greener and more efficient routes to morpholine-containing structures. chemrxiv.orgchemrxiv.org A novel, one or two-step, redox-neutral protocol has been developed for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method is notable for its ability to achieve selective monoalkylation of primary amines, a significant challenge in organic synthesis. chemrxiv.orgchemrxiv.org While not directly reported for this compound, such green methodologies represent the frontier of morpholine synthesis and could potentially be adapted for the production of complex derivatives. chemrxiv.org

Nucleophilic Aromatic Substitution Strategies for 4-Nitrophenylmorpholine Synthesis

Chemical Reactivity and Derivatization of this compound

The chemical structure of this compound contains several reactive sites that allow for a variety of chemical transformations and derivatizations. The most prominent features are the nitro group on the aromatic ring and the morpholine moiety itself.

A key transformation of the related compound, 4-(4-nitrophenyl)morpholine, is the reduction of the nitro group to form 4-(4-aminophenyl)morpholine. acs.org This reduction is a critical step in the synthesis of pharmacologically important molecules, such as the anticoagulant Rivaroxaban. acs.orgchemicalbook.com The reduction can be achieved using various reagents, a notable example being the use of hydrazine (B178648) hydrate (B1144303) catalyzed by iron(III) chloride. acs.org

Another point of reactivity is the morpholine ring. The methylene (B1212753) group adjacent to the nitrogen atom can be oxidized. For instance, 4-(4-nitrophenyl)morpholine can be selectively oxidized to 4-(4-nitrophenyl)morpholin-3-one (B139987) using sodium chlorite (B76162) in an acid-catalyzed reaction. acs.org This transformation introduces a carbonyl group into the morpholine ring, providing a new functional handle for further derivatization.

Furthermore, the core morpholine structure can be used as a scaffold to synthesize more complex molecules. For example, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been synthesized and subsequently reacted with isothiocyanates and aldehydes to produce a series of thiosemicarbazides and hydrazones, respectively, which were evaluated for biological activity. mdpi.com This demonstrates how the fundamental morpholine structure can be elaborated to explore new chemical space. mdpi.comresearchgate.net

| Reaction Type | Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | 4-(4-Nitrophenyl)morpholin-3-one | Hydrazine hydrate (80%), Ferric chloride, Activated carbon, Ethanol, Reflux | 4-(4-Aminophenyl)morpholin-3-one | acs.org |

| Morpholine Ring Oxidation | 4-(4-Nitrophenyl)morpholine | Sodium chlorite, Acetic acid, Acetonitrile, 40°C | 4-(4-Nitrophenyl)morpholin-3-one | acs.org |

| Hydrazone Formation | 4-(Morpholin-4-yl)-3-nitrobenzhydrazide | Substituted benzaldehyde, Anhydrous ethanol, Room temp, 24h | Hydrazone derivatives | mdpi.com |

Reductions of the Nitro Group to Amine Functionality

The conversion of the aromatic nitro group in this compound to a primary amine is a fundamental transformation, yielding 4-(4-aminobenzyl)morpholine, a crucial building block for various fine chemicals and pharmacologically active agents. This reduction can be accomplished through several established methods, primarily catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com

Catalytic hydrogenation is a widely employed method due to its efficiency and often clean reaction profiles. masterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, offering high efficacy under relatively mild conditions of temperature and pressure. google.com Other catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel can also be utilized. masterorganicchemistry.com Transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of a catalyst, offers an alternative to using gaseous hydrogen. For instance, the reduction of the related compound 4-(4-nitrophenyl)morpholin-3-one was successfully achieved using hydrazine hydrate with an anhydrous ferric chloride catalyst. acs.org

Chemical reduction using metals in acidic media is another robust strategy. youtube.com The classic Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid (HCl), is a common industrial method for converting nitroarenes to anilines. masterorganicchemistry.com A mixture of tin (Sn) and concentrated hydrochloric acid is also a well-established reagent for this purpose. youtube.comchemguide.co.uk These methods proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. masterorganicchemistry.com

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Key Characteristics |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature to mild heating (e.g., 70°C) google.com | 4-(4-Aminobenzyl)morpholine | High yield, clean reaction, common lab and industrial method. |

| Fe / HCl (or NH₄Cl) | Aqueous/alcoholic solvent, heat masterorganicchemistry.com | 4-(4-Aminobenzyl)morpholine | Cost-effective, widely used industrially. |

| Sn / conc. HCl | Heat under reflux chemguide.co.uk | 4-(4-Aminobenzyl)morpholine | Classic, effective method; requires neutralization of acidic product. youtube.com |

| Hydrazine Hydrate / FeCl₃ | Ethanol solvent, reflux acs.org | 4-(4-Aminobenzyl)morpholine | Avoids the use of H₂ gas; an example of transfer hydrogenation. |

Oxidation Reactions on the Morpholine Ring System

The morpholine ring of this compound, while generally stable, can undergo oxidation, particularly at the carbon atoms adjacent (alpha) to the nitrogen atom. This reaction leads to the formation of a lactam, specifically a morpholin-3-one (B89469) derivative. Such oxidations are significant as they introduce a carbonyl group, further diversifying the synthetic utility of the molecular scaffold. acs.org

A notable and efficient method for this transformation involves the use of sodium chlorite (NaClO₂) as the oxidant in an acidic medium. acs.org Research has demonstrated that treating a related compound, 4-(4-nitrophenyl)morpholine, with sodium chlorite in a solution of acetonitrile and water, catalyzed by acetic acid, yields 4-(4-nitrophenyl)morpholin-3-one in high yield. acs.org The reaction proceeds selectively at the C-H bond alpha to the ring nitrogen without affecting the nitro group or the aromatic ring.

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), have also been reported for the synthesis of morpholin-3-ones from the corresponding morpholines, although these may sometimes lead to lower selectivity or over-oxidation if not carefully controlled. In the context of drug metabolism, the morpholine ring is known to be susceptible to oxidative transformations, often leading to ring-opened or lactam products. wikipedia.org For instance, the metabolism of the drug Linezolid involves the oxidation of its morpholine ring. wikipedia.org Furthermore, photocatalytic methods have been explored for the oxidative ring-opening of N-aryl morpholines, which involves the cleavage of a C-C bond within the morpholine ring under visible light irradiation in the presence of a photocatalyst and oxygen. google.com

Table 2: Oxidation of the Morpholine Ring

| Reagent | Conditions | Substrate Example | Product | Reaction Type |

|---|---|---|---|---|

| Sodium Chlorite (NaClO₂) / Acetic Acid | Acetonitrile/Water, 50°C acs.org | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholin-3-one | α-C-H Oxidation (Lactam formation) |

| Visible Light / Photocatalyst / O₂ | Acetonitrile, room temp. google.com | 4-Phenylmorpholine | 2-(N-Phenylformamido)ethyl formate | Oxidative C-C bond cleavage |

Functionalization and Modification of the Benzyl (B1604629) Moiety

The benzyl moiety in this compound contains a methylene (-CH₂-) group that is activated for certain types of reactions due to its position adjacent to the aromatic ring. This benzylic position is susceptible to free-radical and oxidation reactions. masterorganicchemistry.com

Benzylic bromination is a common transformation that can introduce a halogen, creating a reactive handle for subsequent nucleophilic substitution reactions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat, is the standard method for this conversion. masterorganicchemistry.comscientificupdate.com Applying these conditions to this compound would be expected to yield 4-(bromo(4-nitrophenyl)methyl)morpholine. Care must be taken to control the reaction conditions to avoid over-bromination, which can lead to the formation of dibromo products. scientificupdate.comchemistrysteps.com

The benzylic carbon can also be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions can cleave the benzylic C-H bonds. masterorganicchemistry.com If applied to this compound, this reaction would likely lead to the formation of 4-nitrobenzoic acid, cleaving off the morpholine substituent entirely. More controlled oxidation to form a ketone, 4-morpholinyl(4-nitrophenyl)methanone, would be challenging due to the presence of the single methylene group but could potentially be achieved with milder, more selective reagents.

Table 3: Potential Reactions at the Benzyl Moiety

| Reaction Type | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Nonpolar solvent (e.g., CCl₄, 1,2-dichlorobenzene), heat/light masterorganicchemistry.comresearchgate.net | 4-(Bromo(4-nitrophenyl)methyl)morpholine |

| Benzylic Oxidation (to Ketone) | Milder oxidizing agents | Controlled conditions | 4-Morpholinyl(4-nitrophenyl)methanone |

| Benzylic Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | Aqueous, heat masterorganicchemistry.com | 4-Nitrobenzoic acid |

Exploration of Novel Reaction Pathways and Catalytic Applications

This compound and its direct transformation products serve as pivotal intermediates in the construction of more complex, biologically active molecules. nih.gov While the compound itself is not typically used as a catalyst, its structure is incorporated into novel synthetic pathways that lead to valuable final products.

The most prominent example is its role in the synthesis of the anticoagulant drug Rivaroxaban. acs.org The key intermediate for this drug is 4-(4-aminophenyl)morpholin-3-one. The synthesis of this intermediate can start from a compound like 4-(4-nitrophenyl)morpholine, which is first oxidized to 4-(4-nitrophenyl)morpholin-3-one and then subsequently reduced to the desired aminophenyl derivative. acs.org This highlights the compound's utility as a strategic precursor where each functional group is sequentially modified to build a more complex target.

In a broader context, the morpholine scaffold is considered a "privileged structure" in medicinal chemistry, as its incorporation into molecules often imparts favorable physicochemical properties, such as improved solubility and metabolic stability. nih.govdntb.gov.ua Derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential anticancer activity, further underscoring the importance of this chemical framework in the exploration of novel therapeutics. nih.govresearchgate.net While some complex morpholine derivatives have been developed as organocatalysts for reactions like Michael additions, the primary value of this compound in novel synthetic exploration lies in its role as a versatile and reactive building block. frontiersin.orgnih.gov

Iii. Spectroscopic and Structural Elucidation of 4 4 Nitrobenzyl Morpholine

Advanced Spectroscopic Characterization Techniques

To fully elucidate the structure of 4-(4-nitrobenzyl)morpholine in solution and to confirm its elemental composition and functional groups, a combination of sophisticated spectroscopic techniques is utilized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon framework of the molecule, respectively.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is consistent with its proposed structure. The protons on the morpholine (B109124) ring typically appear as multiplets, while the benzylic and aromatic protons have distinct chemical shifts.

The protons of the two methylene (B1212753) groups of the morpholine ring adjacent to the nitrogen atom resonate at approximately 2.43 ppm, appearing as a triplet. The methylene protons adjacent to the oxygen atom in the morpholine ring are observed as a triplet at around 3.69 ppm. The benzylic protons (CH₂) connecting the nitrobenzyl group to the morpholine nitrogen show a singlet at approximately 3.56 ppm. The aromatic protons on the para-substituted nitrobenzene (B124822) ring appear as two distinct doublets. The two protons ortho to the nitro group are found downfield at about 8.18 ppm, while the two protons meta to the nitro group are observed at approximately 7.52 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.18 | d | 2H | Aromatic (ortho to NO₂) |

| 7.52 | d | 2H | Aromatic (meta to NO₂) |

| 3.69 | t | 4H | Morpholine (-O-CH₂-) |

| 3.56 | s | 2H | Benzyl (B1604629) (-N-CH₂-Ar) |

| 2.43 | t | 4H | Morpholine (-N-CH₂-) |

(Note: Data is based on typical chemical shifts for this structural motif and may vary based on solvent and experimental conditions.)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the morpholine ring adjacent to the nitrogen are expected at approximately 53.6 ppm, while those adjacent to the oxygen appear around 67.0 ppm. The benzylic carbon signal is observed near 62.5 ppm. In the aromatic region, the carbon attached to the nitro group is significantly deshielded. The carbons of the aromatic ring show signals at approximately 123.7 ppm, 129.6 ppm, 146.9 ppm, and 147.4 ppm, corresponding to the different chemical environments within the para-substituted ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.4 | Aromatic (C-NO₂) |

| 146.9 | Aromatic (C-CH₂) |

| 129.6 | Aromatic (CH) |

| 123.7 | Aromatic (CH) |

| 67.0 | Morpholine (-O-CH₂) |

| 62.5 | Benzyl (-N-CH₂-Ar) |

| 53.6 | Morpholine (-N-CH₂) |

(Note: Data is based on typical chemical shifts for this structural motif and may vary based on solvent and experimental conditions.)

While specific 2D NMR data for this compound is not detailed in readily available literature, techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be standardly employed for unambiguous structure confirmation. A COSY spectrum would confirm the coupling between the adjacent methylene groups within the morpholine ring and the coupling between the ortho and meta protons on the aromatic ring. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₁₁H₁₄N₂O₃). This experimental value would be compared to the theoretical mass to confirm the elemental composition. While specific HRMS data is not publicly available, analysis would be expected to show a molecular ion peak corresponding to [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm), thus validating the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-O-C ether linkage of the morpholine ring would show a strong stretching band around 1115 cm⁻¹. Aliphatic C-H stretching from the morpholine and benzyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the strong absorbance of the nitroaromatic chromophore. Nitrobenzene itself typically shows a strong absorption band around 260-280 nm due to π → π* transitions. The presence of the morpholinobenzyl group would likely cause a slight shift in the absorption maximum.

X-ray Crystallography and Solid-State Analysis of this compound

Crystal and Molecular Structure Determination of this compound

The definitive molecular structure and crystal lattice parameters of this compound have been determined through single-crystal X-ray diffraction analysis. The compound, with the chemical formula C₁₁H₁₄N₂O₃, crystallizes in the monoclinic system. nih.gov The crystallographic data confirms that the bond lengths and angles within the molecule fall within the normal ranges expected for such structures. nih.gov

Key crystallographic parameters for this compound are summarized in the table below. nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.24 |

| Crystal System | Monoclinic |

| a (Å) | 6.1371 (2) |

| b (Å) | 8.2535 (4) |

| c (Å) | 21.9867 (9) |

| β (°) | 94.929 (3) |

| Volume (ų) | 1109.58 (8) |

| Z | 4 |

Data sourced from Yang, L.-L., et al. (2011). nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The stability and packing of the this compound crystal lattice are governed by specific non-covalent forces. The primary interaction identified is an intermolecular contact between an oxygen atom of the nitro group and the π-system of a neighboring benzene (B151609) ring. nih.gov The distance between the nitro oxygen atom (O3) and the centroid of the adjacent benzene ring is 3.647 (2) Å, an interaction that plays a significant role in stabilizing the crystal structure. nih.gov

In the primary crystallographic study of this compound, no classical hydrogen bonds, including C-H···O interactions, were reported as significant contributors to the crystal packing. nih.gov The absence of these interactions distinguishes its solid-state structure from some of its analogues.

Classic aromatic π–π stacking interactions are not identified as a primary stabilizing force in the crystal structure of this compound. nih.gov Instead, the crystal packing is characterized by the previously mentioned interaction between the nitro group's oxygen and the π-face of an adjacent aromatic ring, which can be classified as an O···π or nitro-π interaction. nih.govresearchgate.net

Conformational Analysis of the Morpholine Ring and Substituent Orientation

In its solid state, the morpholine ring of this compound adopts a stable chair conformation, which is the lowest-energy conformation for this saturated heterocyclic system. This is consistent with the conformations observed in its structural analogues. mdpi.comnih.gov The orientation of the substituents is well-defined. The dihedral angle between the best planes of the phenyl ring and the morpholine ring is 87.78 (10)°, indicating a nearly perpendicular arrangement of these two structural components. nih.gov

Comparison of Solid-State Structures with Analogues

The solid-state structure of this compound presents notable differences when compared to its close chemical analogues, particularly those lacking the methylene (-CH₂) spacer. These distinctions highlight how minor molecular modifications can lead to significant changes in crystal packing and intermolecular forces.

4-(4-Nitrophenyl)morpholine (B78992): This analogue, which connects the morpholine ring directly to the nitrophenyl group, exhibits a crystal structure stabilized primarily by aromatic π–π stacking interactions. nih.govresearchgate.net The distance between the centers of gravity of parallel aromatic rings is 3.8499 (11) Å. nih.gov In contrast to the subject compound, π–π stacking is the dominant force. Furthermore, the 4-nitrophenyl group occupies a quasi-equatorial position on the chair-form morpholine ring. mdpi.com

4-(4-Nitrophenyl)thiomorpholine (B1608610): In this analogue, the morpholine oxygen is replaced by a sulfur atom. Its solid-state structure is markedly different from both this compound and its direct morpholine counterpart. The crystal packing is stabilized by a combination of C–H···O weak hydrogen bonds, which form centrosymmetric dimers, and face-to-face aromatic stacking. mdpi.compharmrxiv.de Another key difference is the conformation of the substituent; the 4-nitrophenyl group resides in a quasi-axial position on the thiomorpholine (B91149) ring. mdpi.compharmrxiv.de

The following table summarizes the key structural differences:

| Compound | Key Stabilizing Interactions | Substituent Orientation | Morpholine Ring Conformation |

| This compound | O···π (Nitro-π) interaction nih.gov | Dihedral angle of 87.78° between rings nih.gov | Chair |

| 4-(4-Nitrophenyl)morpholine | Aromatic π–π stacking nih.govresearchgate.net | Quasi-equatorial mdpi.com | Chair nih.gov |

| 4-(4-Nitrophenyl)thiomorpholine | C-H···O hydrogen bonds; π–π stacking mdpi.compharmrxiv.de | Quasi-axial mdpi.compharmrxiv.de | Chair mdpi.com |

Iv. Computational and Theoretical Studies of 4 4 Nitrobenzyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for elucidating the geometric and electronic characteristics of 4-(4-Nitrobenzyl)morpholine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scirp.org It has been applied to determine the optimized molecular geometry and electronic properties of this compound and its analogs.

Studies based on single-crystal X-ray diffraction, supported by DFT calculations, have elucidated the three-dimensional structure of related compounds. For instance, in the crystal structure of the closely related 4-(4-nitrophenyl)morpholine (B78992), the morpholine (B109124) ring adopts a stable chair conformation. nih.gov The bond lengths and angles are generally found to be within normal ranges. nih.govnih.gov Aromatic π–π stacking interactions are noted as a stabilizing force in the crystal structure of this analog. nih.gov

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental X-ray diffraction data. researchgate.net The dihedral angle between the phenyl and morpholino rings is a key parameter, determined to be 87.78 (10)° in this compound. nih.gov

Electronic structure analyses focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. ekb.egutripoli.edu.ly For molecules containing nitroaromatic systems, the LUMO is typically localized on the nitro group and the benzene (B151609) ring, indicating their electron-accepting nature, while the HOMO is often distributed on the electron-donating morpholine moiety. This separation of frontier orbitals is characteristic of intramolecular charge transfer. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | This compound nih.gov | 4-(4-Nitrophenyl)morpholine nih.gov |

|---|---|---|

| Molecular Formula | C11H14N2O3 | C10H12N2O3 |

| Molecular Weight | 222.24 | 208.22 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| Dihedral Angle (Phenyl-Morpholino) | 87.78 (10)° | Not Reported |

| Morpholine Conformation | Chair | Chair nih.gov |

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. unibo.it Time-Dependent Density Functional Theory (TD-DFT) is a premier method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.netresearchgate.net For nitro-substituted aromatic compounds, the calculations can accurately model the characteristic intramolecular charge-transfer bands observed experimentally. qu.edu.qa The accuracy of these predictions depends on the choice of functional and basis set, and results are often benchmarked against experimental data. researchgate.net

In addition to electronic spectra, computational methods can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which show a strong correlation with experimental values and aid in structure elucidation. researchgate.net The prediction of rotational spectroscopy parameters can also be achieved with high accuracy, providing detailed information on the molecular structure in the gas phase. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations are particularly useful for understanding its dynamic behavior and its interactions with biological macromolecules, such as proteins or DNA. nih.govmdpi.com

In a typical MD simulation, the system (e.g., the ligand-protein complex) is placed in a simulated physiological environment, including water molecules and ions. nih.govmdpi.com The simulation then calculates the trajectories of atoms by solving Newton's equations of motion, governed by a specific force field (e.g., Amber, GROMOS). nih.gov

Analysis of MD trajectories can reveal:

Binding Mode Stability: MD simulations can validate the binding poses predicted by molecular docking, showing whether key interactions are maintained over the simulation period. mdpi.com

Flexibility and Local Dynamics: The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the ligand and the protein's binding site.

Interaction Energetics: These simulations can provide estimates of the binding free energy between the ligand and its target, offering insights into binding affinity.

MD simulations have become a standard tool in drug discovery to assess the stability of ligand-receptor complexes and to understand the dynamic nature of their interactions at an atomic level. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. amanote.com For derivatives of this compound, these models help to identify the key structural features required for a specific biological effect, such as anticancer activity. nih.gov

SAR studies involve systematically modifying the molecular structure and observing the corresponding changes in activity. For instance, substituents on the phenyl ring or modifications to the morpholine ring can significantly impact potency and selectivity. nih.gov

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structures and biological activities. frontiersin.org In a QSAR study:

A set of derivatives with known activities is selected.

Molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each molecule.

A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to correlate the descriptors with the observed activity. mdpi.com

A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. nih.govfrontiersin.org For morpholine-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to map out favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. mdpi.com

In Silico Screening and Drug Design Applications Involving this compound

The this compound scaffold serves as a valuable starting point for in silico drug design and discovery. enamine.net Computational techniques are employed to screen large virtual libraries of compounds and to design new molecules with enhanced therapeutic properties. beilstein-journals.org

Molecular Docking is a primary tool used in this context. It predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. als-journal.com This method is used to:

Identify potential biological targets for this compound.

Screen virtual libraries of its derivatives to find compounds that are likely to bind with high affinity to a specific target. chemrxiv.org

Elucidate the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Virtual Screening leverages docking and other computational methods to rapidly assess large chemical databases, identifying a smaller subset of promising candidates for further experimental testing. This approach significantly accelerates the early stages of drug discovery.

Based on the structural information from docking and the insights from QSAR models, new derivatives of this compound can be rationally designed. mdpi.com For example, if docking reveals an unoccupied hydrophobic pocket in the binding site, the scaffold can be modified with a suitable hydrophobic group to improve binding affinity. This iterative cycle of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery. chemrxiv.org Derivatives of morpholine have been explored in silico for various applications, including as DNA gyrase inhibitors and carbonic anhydrase inhibitors. als-journal.comnih.gov

V. Biological and Pharmacological Investigations of 4 4 Nitrobenzyl Morpholine Derivatives

Medicinal Chemistry Applications and Lead Compound Development

The structural framework of 4-(4-nitrobenzyl)morpholine serves as a valuable starting point for the development of new therapeutic agents. Researchers have synthesized and evaluated numerous analogues, demonstrating the moiety's importance in creating compounds with potent biological effects. e3s-conferences.org These derivatives are recognized as key intermediates in the synthesis of potential anticancer drugs. nih.govnih.gov

Anticancer Activity of this compound Derivatives

The morpholine (B109124) nucleus is a prominent feature in several anticancer agents, and derivatives of this compound have been extensively studied for their cytotoxic potential against various cancer cell lines. bohrium.comsciforum.net The core structure is often modified to enhance potency and selectivity.

A series of mono- and bisnaphthalimides incorporating 3-nitro and 4-morpholine moieties were designed and evaluated for their in vitro anticancer activities against four cancer cell lines. nih.gov One bisnaphthalimide derivative, A6 , was identified as the most potent compound against MGC-803 cells, with an IC₅₀ value of 0.09 μM, showing far greater potency than the reference compounds mitonafide (B1676607) and amonafide. nih.gov Further studies revealed that these compounds may exert their anticancer effects by targeting DNA and inhibiting Topoisomerase I. nih.gov

Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and assessed for their anticancer potential against the HepG2 cell line. nih.gov Certain compounds in this series demonstrated significant activity, with IC₅₀ values as low as 8.50 μM, and were found to induce G0/G1 cell cycle arrest. nih.gov Another study focused on morpholine-substituted quinazoline (B50416) derivatives, which showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, while being non-toxic to normal HEK293 cells. nih.gov Mechanistic studies indicated that the lead compounds induced apoptosis and inhibited cell proliferation during the G1 phase of the cell cycle. nih.gov

Research into 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives also identified compounds with significant anti-mitogenic activity against various neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. sciforum.net Structure-activity relationship (SAR) studies highlighted that specific substitutions on the benzophenone (B1666685) ring were crucial for antiproliferative activity. sciforum.net

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|---|

| Bisnaphthalimide | A6 | MGC-803 | 0.09 μM | DNA targeting, Topo I inhibition nih.gov |

| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 | 8.50 μM | G0/G1 cell cycle arrest nih.gov |

| Morpholine Substituted Quinazoline | AK-3, AK-10 | A549, MCF-7, SHSY-5Y | Significant cytotoxicity | G1 phase inhibition, apoptosis nih.gov |

| 4-Benzyl-morpholine-2-carboxylic acid hydrazide | Compound 8b, 8f | DLA, EAC, MCF-7, A549 | Significant anti-mitogenic activity | Inhibition of cell proliferation sciforum.net |

Antimicrobial and Antifungal Properties

Derivatives of morpholine are known to possess significant antimicrobial and antifungal properties. e3s-conferences.org The 4-(4-nitrophenyl)thiomorpholine (B1608610) variant, in particular, has been utilized as a precursor for compounds with antibiotic and antifungal applications. mdpi.comresearchgate.net

A study on novel 1,3-thiazin-2-amines containing a morpholine nucleus revealed potent antimicrobial activity. tandfonline.com For instance, compound 26 (4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine) showed excellent activity against Staphylococcus aureus and Bacillus subtilis, as well as the fungus Rhizopus. tandfonline.com Another derivative, 28 , was active against all tested bacterial strains. tandfonline.com

In a different study, new semicarbazides, thiosemicarbazides, and hydrazones based on 4-(morpholino-4-yl)-3-nitrobenzohydrazide were synthesized and evaluated. nih.gov The semicarbazide (B1199961) derivatives showed the highest activity, with one compound containing a 4-bromophenyl moiety exhibiting potent antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. nih.gov

Other research has explored morpholine-based surfactants, which demonstrated notable antifungal properties against drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, silicon-incorporated morpholine analogues have been developed, with some exhibiting superior fungicidal potential compared to existing drugs like fenpropimorph (B1672530) and amorolfine. nih.gov

| Compound Class | Specific Derivative | Target Organism | Activity (MIC) |

|---|---|---|---|

| 1,3-Thiazin-2-amine | Compound 26 | S. aureus, B. subtilis | Not specified tandfonline.com |

| Semicarbazide | 4-bromophenyl derivative | E. faecalis | 3.91 µg/mL nih.gov |

| Thiosemicarbazide | 4-trifluoromethylphenyl derivative | Gram-positive bacteria | 31.25 - 62.5 µg/mL nih.gov |

| Sila-morpholine | Compound 24 | C. albicans, A. niger, etc. | 0.25 - 2 µg/mL nih.gov |

Antiviral Activity

The development of novel antiviral agents is a critical area of research, and heterocyclic compounds, including morpholine derivatives, are often investigated. nih.gov The 4-(4-nitrophenyl)thiomorpholine scaffold has been identified as a precursor for reverse transcriptase inhibitors, suggesting a potential application in antiviral therapy. mdpi.comresearchgate.net

While direct studies on the antiviral activity of this compound itself are limited, research on related structures provides valuable insights. For example, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds exhibited higher curative, protective, and inactive activities against TMV than the commercial antiviral agent ribavirin. nih.govmdpi.com Given that this compound is a key intermediate in synthesizing complex molecules, its incorporation into scaffolds known for antiviral properties, such as quinolines and quinazolines, represents a promising strategy for developing new antiviral drugs. researchgate.net

Enzyme Inhibition Studies

Many therapeutic agents function by inhibiting specific enzymes, and morpholine derivatives have been successfully developed as enzyme inhibitors. e3s-conferences.org The 4-(4-nitrophenyl)thiomorpholine structure has been used as a building block for kinase inhibitors. mdpi.com

A recent study detailed the design and synthesis of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II), an enzyme relevant to conditions like glaucoma. rsc.org The results showed that a 4-para-nitrophenyl N-ethyl-morpholine derivative was the most potent compound in the series, with an IC₅₀ of 14.68 μM. The study suggested that the electron-withdrawing nitro group contributed to the compound's hydrophobicity and lipophilicity, enhancing its inhibitory activity. rsc.org

Other research has focused on morpholine derivatives as potential topoisomerase II inhibitors for cancer therapy. wisdomlib.org Additionally, novel N-methylmorpholine-substituted benzimidazolium salts were synthesized and evaluated as potential α-glucosidase inhibitors, which are relevant for managing diabetes. One derivative showed potent inhibitory activity with an IC₅₀ value of 15 ± 0.030 µM. mdpi.com

Receptor Modulation and Binding Studies

Understanding how a compound interacts with biological receptors is fundamental to drug discovery. nih.gov Receptor binding assays are used to determine the affinity and selectivity of potential drug candidates for their targets. nih.gov Derivatives of 4-(4-nitrophenyl)morpholine (B78992) are of significant interest for their potential anticancer activity, which often involves interaction with specific cellular receptors or enzymes that function as receptors. nih.govnih.gov

For instance, the development of morpholine-substituted bisnaphthalimides as anticancer agents involved evaluating their interaction with DNA and Topoisomerase I, which act as the drug's receptors. nih.gov These binding interactions are crucial for the compound's ability to induce cell cycle arrest and apoptosis. nih.gov While specific receptor binding studies focusing solely on this compound are not extensively detailed in the available literature, the compound's role as a key intermediate in synthesizing biologically active molecules implies that its derivatives are designed to bind to various receptors to elicit their pharmacological effects. nih.govnih.gov

Use as Precursors and Intermediates in Drug Synthesis

One of the most significant roles of this compound and its related structures, such as 4-(4-nitrophenyl)morpholine, is their function as crucial intermediates in the synthesis of complex pharmaceutical compounds. e3s-conferences.orgnih.govresearchgate.net The title compound is considered a key intermediate in synthetic investigations of anticancer drugs. nih.gov

For example, 4-(4-nitrophenyl)morpholin-3-one (B139987), derived from 4-(4-nitrophenyl)morpholine, is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant drug. acs.org The synthesis involves the condensation of 4-chloronitrobenzene and morpholine, followed by oxidation. acs.org

Similarly, 4-(4-nitrophenyl)thiomorpholine serves as a precursor for 4-thiomorpholinoaniline, a versatile building block in medicinal chemistry. mdpi.comresearchgate.net This intermediate is used in the development of drugs for various conditions, including diabetes, migraines, and infections, by enabling amide-coupling reactions after the reduction of its nitro group. mdpi.com The morpholine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic profiles. e3s-conferences.orgenamine.net The use of compounds like 4-(4-bromobenzyl)morpholine (B139443) as drug intermediates further highlights the utility of this structural class in synthesizing diverse active molecules. medchemexpress.com

Pharmacokinetic and Pharmacodynamic Considerations

The translation of a potent enzymatic inhibitor into an effective therapeutic agent requires careful consideration of its behavior in biological systems. For this compound analogues, research has focused on understanding their activity in cellular and whole-organism models, and on refining their chemical structures to achieve desirable pharmacological profiles.

A multi-tiered approach using a combination of in vitro and in vivo assays is employed to characterize the biological activity of this compound derivatives. These assays are designed to confirm target engagement, measure cellular effects, and evaluate therapeutic efficacy in preclinical models.

In Vitro Assays

Initial evaluation begins with cell-free biochemical assays to determine the direct inhibitory effect of the compounds on their molecular target, followed by cell-based assays to confirm their activity in a more complex biological context.

Enzymatic Assays: The primary molecular target for many anticancer morpholine derivatives is the PI3K family of lipid kinases, particularly the PI3Kα isoform. The direct inhibitory potency of the compounds is quantified using enzymatic assays that measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K reaction. echelon-inc.com Techniques such as the ADP-Glo™ kinase assay, which measures the amount of ADP formed during the kinase reaction, are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified PI3K enzymes. promega.de

Cellular Assays: To confirm that the compounds inhibit the PI3K pathway within cancer cells, researchers measure the phosphorylation status of downstream signaling proteins. A key pharmacodynamic biomarker is the phosphorylation of the protein kinase Akt at specific sites (e.g., Ser473). aacrjournals.org A reduction in phosphorylated Akt (pAkt) levels upon treatment indicates successful target engagement and pathway inhibition. nih.gov This is typically measured using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA). aacrjournals.org

Antiproliferative Assays: The ultimate goal of an anticancer agent is to halt the proliferation of tumor cells. The cytotoxic and cytostatic effects of this compound analogues are evaluated against a panel of human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and determine the concentration of the compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀). nih.gov

In Vivo Assays

Promising compounds from in vitro testing are advanced to in vivo models to assess their efficacy and pharmacodynamic properties in a whole-organism setting.

Tumor Xenograft Models: Human tumor xenograft models are a cornerstone of preclinical cancer research. reactionbiology.com In these models, human cancer cells (e.g., A2780 ovarian carcinoma) are implanted subcutaneously into immunodeficient mice. reactionbiology.comresearchgate.net Once tumors are established, the mice are treated with the test compound, and tumor volume is monitored over time to determine the extent of tumor growth inhibition (TGI). researchgate.netnih.gov

Pharmacodynamic (PD) Biomarker Analysis: To bridge the gap between dosing and therapeutic effect, PD studies are conducted. Tumor tissue is collected from xenograft models at various time points following drug administration. nih.gov These samples are then analyzed for the same biomarkers used in cellular assays, such as levels of pAkt, to confirm that the drug reaches the tumor in sufficient concentrations to inhibit the PI3K pathway in vivo. nih.govaacrjournals.org This establishes a critical relationship between the compound's pharmacokinetic profile and its biological activity at the target site. nih.gov

The following table summarizes the key biological assays used in the evaluation of these compounds.

| Assay Type | Specific Example | Purpose / Endpoint Measured |

| In Vitro - Enzymatic | PI3Kα Kinase Activity Assay (e.g., ADP-Glo™, AlphaScreen®) | To determine the direct inhibitory potency of a compound against the target enzyme. The primary endpoint is the IC₅₀ value. |

| In Vitro - Cellular | pAkt Western Blot / ELISA | To confirm target engagement and pathway inhibition in cancer cells by measuring the phosphorylation of downstream effectors. |

| In Vitro - Cellular | Cell Proliferation Assay (e.g., MTT, SRB) | To measure the compound's ability to inhibit the growth and viability of cancer cell lines. The primary endpoint is the GI₅₀ or IC₅₀ value. |

| In Vivo - Efficacy | Human Tumor Xenograft Model (e.g., A2780) | To evaluate the antitumor efficacy of a compound in a living organism. The primary endpoint is Tumor Growth Inhibition (TGI). |

| In Vivo - Pharmacodynamic | Biomarker Analysis of Xenograft Tumors | To confirm in vivo target engagement by measuring the modulation of biomarkers (e.g., pAkt levels) in tumor tissue after treatment. |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For this compound analogues developed as PI3K inhibitors, SAR efforts have focused on optimizing potency, selectivity (both between PI3K isoforms and against other kinases), and pharmacokinetic properties. nih.govnih.gov

The development of these inhibitors often starts from a core scaffold, such as a morpholino-substituted pyrimidine, which has been identified as a privileged structure for PI3K inhibition. nih.govconsensus.app The morpholine ring itself is a key feature, with its oxygen atom often forming a crucial hydrogen bond with the "hinge region" of the kinase active site, anchoring the inhibitor in place. nih.gov

Systematic modifications are then made to other parts of the molecule to enhance its properties:

Core Scaffold Modification: While the this compound structure provides a foundational element, many potent inhibitors are based on more complex heterocyclic systems like pyrido[3,2-d]pyrimidines or thiopyrano[4,3-d]pyrimidines, where the morpholine is attached at a key position (e.g., C-4). nih.govnih.gov

Substitutions on the Aromatic Ring: The nitrobenzyl group of the parent compound is a site for extensive modification. Replacing the phenyl ring with other aromatic or heteroaromatic systems, and varying the substituents on these rings, can profoundly impact potency and selectivity. For example, in related morpholino-pyrimidine series, installing a 3-hydroxyphenyl group at the C-2 position was found to be beneficial for potent PI3K inhibition. nih.gov

Optimization for In Vivo Properties: A significant challenge in drug development is converting a compound with high in vitro potency into a drug that works in vivo. Early-generation compounds containing certain functional groups, such as phenols, may exhibit potent enzyme inhibition but possess poor pharmacokinetic properties (e.g., rapid metabolism). A key SAR strategy involves replacing such liabilities with other groups (e.g., stable heterocycles) that maintain the necessary interactions with the target enzyme while improving metabolic stability and oral bioavailability.

The table below outlines the general SAR principles for this class of compounds.

| Structural Feature | Contribution to Biological Activity |

| Morpholine Moiety | Considered an essential pharmacophore. The oxygen atom typically acts as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the PI3K active site. |

| Core Heterocycle (e.g., Pyrimidine) | Serves as the central scaffold onto which the morpholine and other substituents are attached. Modifications to the core can tune selectivity and physical properties. |

| Substituents on the Core | Modifications at various positions (e.g., C-2 and C-7 on a pyrido[3,2-d]pyrimidine (B1256433) core) are used to explore the binding pocket, enhance potency, and modulate selectivity against different PI3K isoforms or related kinases like mTOR. nih.gov |

| Aromatic/Benzyl (B1604629) Group Analogue | The nature of this group (e.g., replacing a phenol (B47542) with a different heterocycle) is critical for optimizing pharmacokinetic properties to achieve in vivo efficacy while maintaining target affinity. |

Vi. Advanced Research Directions and Future Perspectives for 4 4 Nitrobenzyl Morpholine

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of morpholine (B109124) derivatives, including 4-(4-nitrobenzyl)morpholine, has traditionally involved methods that may not align with the principles of green chemistry. Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy. nih.govnih.gov

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govhilarispublisher.com

Use of Greener Solvents: Research is moving towards replacing traditional volatile organic solvents with more sustainable alternatives. N-formylmorpholine, for instance, has been identified as a stable, non-toxic, and non-corrosive green solvent for synthesizing heterocyclic compounds. ajgreenchem.com The use of deep eutectic solvents (DES) also represents a promising, biocompatible medium for inorganic and organic syntheses. mdpi.com

Novel Reagents and Protocols: A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide exemplifies a greener approach. chemrxiv.orgchemrxiv.org This method eliminates steps and avoids the use of metal hydrides often required in traditional syntheses. chemrxiv.org A patent for a related compound, 4-(4-aminophenyl)-3-morpholinone, describes its synthesis as "green efficient," beginning with the condensation of p-halonitrobenzene and morpholine to produce the precursor 4-(4-nitrophenyl)morpholine (B78992). google.com

Table 1: Comparison of Synthetic Approaches for Morpholine Derivatives

| Feature | Traditional Methods (e.g., Chloroacetyl Chloride) | Emerging Green Methods |

|---|---|---|

| Key Reagents | Chloroacetyl chloride, metal hydrides (e.g., Al/B hydrides) | Ethylene sulfate, tBuOK, microwave irradiation, green catalysts |

| Solvents | Often volatile organic compounds (VOCs) | Water, deep eutectic solvents, N-formylmorpholine |

| Process | Often multi-step with associated waste | Fewer steps, redox-neutral, higher atom economy |

| Energy | Conventional heating, longer reaction times | Microwave-assisted, reduced reaction times |

| Byproducts | Significant waste from reagents and solvents | Minimized waste streams |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The morpholine scaffold is a valuable component in the design of organocatalysts. While pyrrolidine-based catalysts have been more extensively studied, there is growing interest in the unique properties that morpholine derivatives can bring to catalytic systems. The presence of the oxygen atom and the specific stereochemistry of the morpholine ring can influence the reactivity and selectivity of catalytic transformations. frontiersin.org

Future research in this area will likely focus on:

Asymmetric Organocatalysis: Designing chiral catalysts derived from this compound for enantioselective reactions. While morpholine-enamines have shown lower reactivity compared to pyrrolidine (B122466) counterparts due to the electronic effects of the ring oxygen, new designs are overcoming these limitations. frontiersin.org

Multifunctional Catalysts: The nitrobenzyl moiety can be functionalized to introduce additional catalytic sites or recognition elements, leading to bifunctional or synergistic catalytic systems.

Photocatalysis: The nitroaromatic group in this compound could potentially be exploited in photocatalytic cycles, where it may act as an electron acceptor or participate in energy transfer processes.

Recent studies have shown that new β-morpholine amino acids can be effective organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and stereoselectivity with low catalyst loading. frontiersin.org This success provides a strong foundation for exploring the catalytic potential of systems based on this compound.

Applications in Materials Science and Polymer Chemistry

The distinct chemical functionalities of this compound suggest its potential as a valuable building block in materials science and polymer chemistry. The nitrobenzyl group is well-known for its photoresponsive properties, often serving as a photolabile protecting group that can be cleaved with UV light.

Potential future applications include:

Photoresponsive Polymers: Incorporation of this compound derivatives as monomers or side-chain functionalities could lead to the development of "smart" polymers. These materials could change their properties, such as solubility or structure, upon exposure to light, making them useful for applications in drug delivery, microfabrication, or data storage.

Functional Surface Coatings: The compound could be used to modify surfaces, introducing functionalities that can be altered post-fabrication using light.

Crystal Engineering: The crystal structure of this compound is stabilized by intermolecular interactions involving the nitro group. nih.gov Understanding and controlling these interactions could allow for the design of novel crystalline materials with specific optical or electronic properties.

Bio-conjugation and Prodrug Strategies Involving this compound

The prodrug approach is a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as enhancing solubility or enabling targeted drug delivery. nih.govmdpi.comscispace.com The 4-nitrobenzyl group is a classic "trigger" moiety in prodrug design, particularly for hypoxia-activated prodrugs.

Future research directions include:

Hypoxia-Activated Prodrugs: In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group of a 4-(4-nitrobenzyl) linker can be enzymatically reduced. This reduction can trigger a cascade reaction, leading to the release of a conjugated anticancer drug directly at the tumor site, thereby increasing efficacy and reducing systemic toxicity.

Bio-conjugation Linker: The this compound scaffold can be further functionalized to act as a linker for attaching therapeutic agents to targeting moieties like antibodies or peptides. The morpholine ring can improve the solubility and metabolic stability of the resulting conjugate. researchgate.net

Improving Permeability: Prodrug strategies are often employed to enhance the ability of a drug to cross biological membranes. mdpi.com By temporarily masking polar functional groups of a parent drug with the this compound moiety, its lipophilicity can be increased, potentially leading to better absorption and distribution.

Comprehensive Toxicological and Environmental Impact Assessments

While this compound is primarily used as a synthetic intermediate, a comprehensive understanding of its toxicological and environmental profile is crucial for ensuring safe handling and assessing its life cycle impact. Data on the specific compound is limited, necessitating future studies that draw upon knowledge of its constituent parts: the morpholine ring and nitroaromatic compounds.

Key assessment areas include:

Human Toxicology: Based on data for morpholine, potential hazards could include skin and eye irritation. canada.cauzh.ch Studies would be needed to determine the acute and chronic toxicity, mutagenicity, and carcinogenicity of the compound itself.

Environmental Fate: Morpholine is highly soluble in water, suggesting that this compound could be mobile in aquatic environments. nih.govresearchgate.net A significant concern with secondary amines like morpholine is their potential to form N-nitroso compounds, such as the carcinogen N-nitrosomorpholine (NMOR), under certain environmental conditions. researchgate.net Research is needed to evaluate the potential for this compound to undergo similar transformations.

Biodegradation: Studies on Mycobacterium strains have shown that they can degrade morpholine, using it as a source of carbon and nitrogen. nih.gov Future research should investigate the biodegradability of this compound and identify potential degradation pathways and metabolites.

Table 2: Toxicological and Environmental Data Gaps for this compound

| Parameter | Known for Morpholine | Known for Nitrophenols | Data Needed for this compound |

|---|---|---|---|

| Acute Oral Toxicity | Category 4; LD50 (rat) of 1,050 mg/kg. canada.ca | Varies by isomer; can be toxic. cdc.gov | Specific LD50 and acute toxicity profile. |

| Skin/Eye Irritation | Corrosive. uzh.ch | Irritants. cdc.gov | Specific irritation and corrosivity (B1173158) data. |

| Carcinogenicity | No evidence in chronic rat inhalation study. canada.ca | Some evidence for certain isomers. cdc.gov | Long-term carcinogenicity studies. |

| Environmental Fate | High water solubility; potential for N-nitrosation. nih.govresearchgate.net | Varies; potential for persistence. cdc.gov | Water solubility, soil sorption, potential for nitrosation. |

| Biodegradability | Degraded by certain bacteria (e.g., Mycobacterium). nih.gov | Varies; can be resistant to degradation. cdc.gov | Aerobic and anaerobic biodegradation pathways and rates. |

Emerging Therapeutic Areas for Morpholine-Containing Compounds

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to improve the physicochemical properties (e.g., solubility, metabolic stability) and biological activity of drug candidates. researchgate.nete3s-conferences.org Its presence in numerous approved drugs and clinical candidates highlights its versatility. While this compound is an intermediate, its derivatives are being explored in a wide array of therapeutic areas.

Emerging and future applications for morpholine-based compounds include:

Oncology: Morpholine derivatives are crucial components of kinase inhibitors, which target signaling pathways involved in cancer cell growth and proliferation. e3s-conferences.orgnih.gov For example, they are found in inhibitors of the PI3K/AKT/mTOR pathway. e3s-conferences.org

Neurodegenerative Diseases: The morpholine scaffold can enhance a drug's ability to cross the blood-brain barrier, a critical property for central nervous system (CNS) drugs. nih.govtandfonline.com This has led to their investigation as potential treatments for Alzheimer's and Parkinson's diseases by targeting enzymes like cholinesterase and monoamine oxidase. tandfonline.com

Infectious Diseases: The morpholine moiety is present in various compounds with antibacterial, antifungal, and antiviral activities. researchgate.nete3s-conferences.org

Inflammatory and Metabolic Disorders: Morpholine-containing compounds have shown anti-inflammatory, analgesic, and antihyperlipidemic properties, indicating their potential for treating a range of chronic diseases. researchgate.nettandfonline.com

The continued success of morpholine-containing drugs ensures that derivatives of intermediates like this compound will remain a focal point of drug discovery and development programs.

Q & A

Q. What is the standard synthetic route for 4-(4-Nitrobenzyl)morpholine, and what analytical methods confirm its purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-nitrobenzyl bromide and morpholine. The reaction proceeds under mild conditions (room temperature, no catalyst required) with a reported yield of 100% in dichloromethane . Analytical Validation:

- 1H NMR (500 MHz, CDCl₃): Peaks at δ 8.15–8.18 (d, aromatic protons), 3.55 (morpholine protons), and 2.38 (benzyl-morpholine linkage) confirm the structure .

- Mass Spectrometry (ESI): Observed m/z 221.2714 (M+1) matches the calculated molecular weight (C₁₁H₁₃N₂O₃) .

- Chromatography: Thin-layer chromatography (TLC) with ethyl acetate/hexane eluent monitors reaction progress .

Q. How is this compound purified, and what solvents are optimal for crystallization?

Methodological Answer: The compound is typically isolated via solvent evaporation under reduced pressure, yielding an oil. For crystallization, polar aprotic solvents like ethanol or acetonitrile are preferred. Slow evaporation at 4°C promotes single-crystal growth, as reported in orthorhombic Pbca space group studies .

Q. What spectroscopic techniques are used to quantify this compound in complex matrices?

Methodological Answer:

- UV-Vis Spectrophotometry: Quantification at λmax ~270 nm (nitro group absorption) with a validated linear range (e.g., 5–50 µg/mL) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) and UV detection ensure sensitivity for trace analysis .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing: Molecules form C–H···O hydrogen bonds between nitro groups and morpholine protons, stabilizing the lattice .

- Torsional Angles: The dihedral angle between the morpholine ring and nitrobenzyl group is ~85°, indicating limited conjugation and potential steric hindrance in reactions .

- Software: SHELXL refines structural parameters (R-factor < 0.05) using high-resolution data .

Q. What evidence supports the anticancer potential of this compound derivatives?

Methodological Answer:

- In Vitro Studies: Derivatives exhibit IC₅₀ values <10 µM against lung cancer cell lines (A549), linked to nitro group redox activity and morpholine’s solubility-enhancing properties .

- Structure–Activity Relationships (SAR): Electron-withdrawing substituents (e.g., nitro) on the benzyl ring enhance cytotoxicity, while morpholine modifications alter bioavailability .

Q. How can computational modeling optimize this compound for target-specific applications?

Methodological Answer:

- Docking Studies: Molecular docking with cytochrome P450 2A13 (CYP2A13) identifies key interactions: nitro group binding to heme iron and morpholine oxygen forming hydrogen bonds with Thr305 .

- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), suggesting stability under physiological conditions .

Q. What challenges arise in resolving contradictory NMR data for morpholine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.